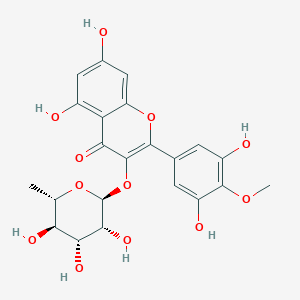

Xanthohumol D

Overview

Description

Xanthohumol (Xn) is a prenylated flavonoid found in hops, the female flowers of the hop plant Humulus lupulus, which is used as a flavoring and preservative agent in beer. It has been studied extensively for its potential health benefits and therapeutic potential. Xn has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Xn has also been studied for its potential role in the prevention and treatment of metabolic diseases such as obesity, diabetes, and cardiovascular disease. Additionally, Xn has been investigated for its potential to modulate the immune system and protect against oxidative stress.

Scientific Research Applications

Anti-Inflammatory Properties

Xanthohumol D has been found to have potent anti-inflammatory properties . It’s believed to work by modulating kinase, which has implications for metabolic pathways related to chronic conditions .

Antioxidant Activity

This compound also exhibits strong antioxidant activity . This means it can help protect cells from damage by free radicals, potentially reducing the risk of various diseases.

Anti-Cancer Properties

Xanthohumol D has shown promise in the field of oncology. It has been found to suppress the viability, confluency, and colony forming ability of Hepatocellular Carcinoma (HCC) cells . This was indicated by increased expression of pro-apoptotic proteins and reduced expression of anti-apoptotic proteins .

Anti-Diabetic Activities

Studies have revealed that Xanthohumol D has anti-diabetic activities . This could make it a valuable tool in the management and treatment of diabetes.

Anti-Microbial Properties

Xanthohumol D has been found to have anti-microbial properties . This means it could potentially be used to fight off various types of infections.

Use in Food and Beverages

Due to its origin from the hop plant, Xanthohumol D has found its way into food and beverages . Its bitter taste has made it a key ingredient in certain types of beer.

Potential in Drug Delivery Systems

Researchers have been exploring the use of Xanthohumol D in drug delivery systems . Its properties could potentially enhance the absorption, solubility, and bioavailability of other drugs .

Cosmetics Industry

The broad biological activity of Xanthohumol D makes it particularly useful in modern drug technology as well as the cosmetics industry .

properties

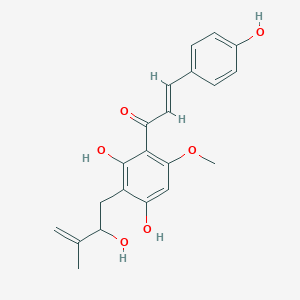

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-12(2)17(24)10-15-18(25)11-19(27-3)20(21(15)26)16(23)9-6-13-4-7-14(22)8-5-13/h4-9,11,17,22,24-26H,1,10H2,2-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWLGOCXDBSFCM-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317600 | |

| Record name | Xanthohumol D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xanthohumol D | |

CAS RN |

274675-25-1 | |

| Record name | Xanthohumol D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274675-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthohumol D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

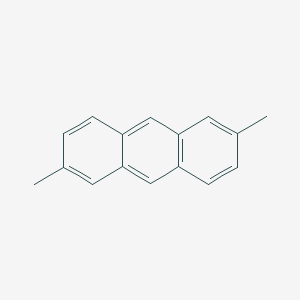

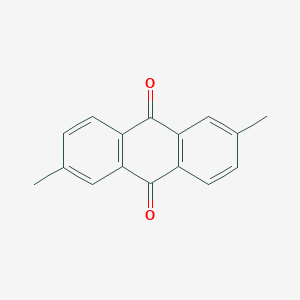

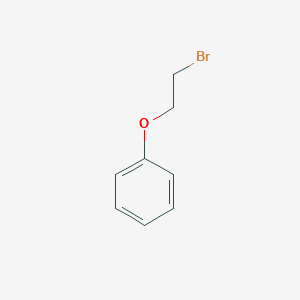

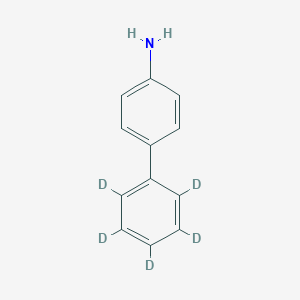

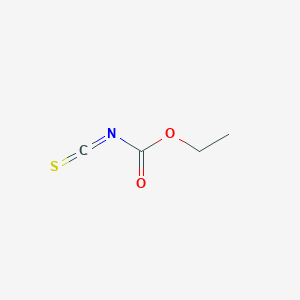

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

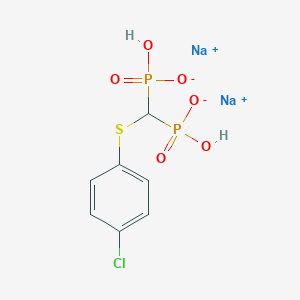

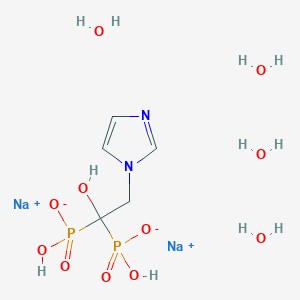

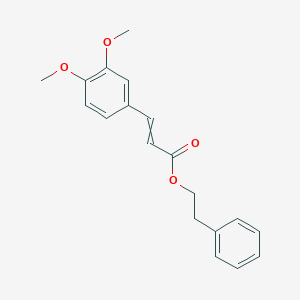

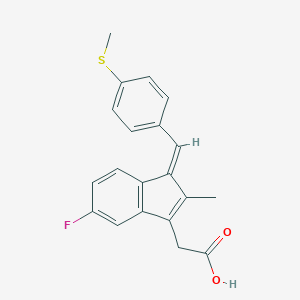

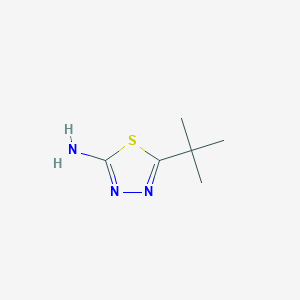

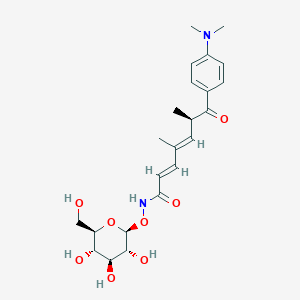

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Xanthohumol D, and what are its downstream effects?

A1: Xanthohumol D exerts its biological activity primarily by binding to Keap1 []. Keap1 normally sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and degradation. By covalently modifying cysteine sulfhydryl groups on Keap1, Xanthohumol D disrupts this interaction, leading to increased levels of Nrf2 in both the cytoplasm and nucleus []. This increase in nuclear Nrf2 upregulates the antioxidant response element, inducing the expression of cytoprotective enzymes like quinone reductase, glucuronyl transferases, glutathione S-transferases, and sulfotransferases []. This upregulation of detoxifying enzymes is thought to be the primary mechanism by which Xanthohumol D exhibits chemopreventive effects.

Q2: How effective is Xanthohumol D as an inhibitor of Quinone Reductase-2 (QR-2)?

A2: Research has shown that Xanthohumol D effectively inhibits QR-2 []. This inhibition was confirmed through a functional enzyme assay and X-ray crystallography, demonstrating the binding of Xanthohumol D to the active site of QR-2 []. While the inhibition of QR-2 is often associated with antimalarial and antitumor activities, the overall effect of Xanthohumol D on QR-2 in these contexts requires further investigation.

Q3: What is the structural characterization of Xanthohumol D?

A3: Xanthohumol D is a prenylated chalcone naturally found in hops (Humulus lupulus L.) [, ]. While the provided abstracts do not explicitly state the molecular formula and weight of Xanthohumol D, they highlight the presence of a 5'-hydroxyisoprenyl group, a key structural feature []. Further research into available databases and literature would be required to obtain the precise molecular formula, weight, and detailed spectroscopic data.

Q4: What is the significance of the 5'-hydroxyisoprenyl group in Xanthohumol D and its analogs?

A4: Studies synthesizing Xanthohumol D and related chalcones with a 5'-hydroxyisoprenyl group were conducted to investigate their antibacterial activities []. While the exact role of this group in Xanthohumol D's mechanism of action remains unclear, it was observed that the presence and modification of this group influences the antibacterial activity of these compounds []. This suggests the 5'-hydroxyisoprenyl group might play a role in target binding or modulating the molecule's overall physicochemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)